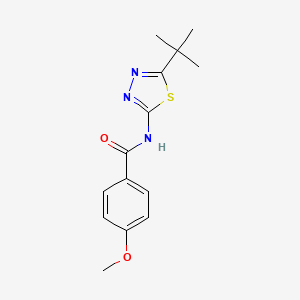![molecular formula C11H12N4O2S B5531955 ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5531955.png)
ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a compound that falls within the category of heterocyclic chemistry, specifically involving triazole and pyridine derivatives. These compounds are notable for their role as ligands in the formation of coordination polymers due to their ability to bind with transition metal ions. This compound, along with its isomers, has been synthesized and utilized to react with transition-metal ions, leading to the formation of novel coordination polymers with distinct structures and properties (Hu et al., 2016).
Synthesis Analysis
The synthesis of such compounds typically involves solvothermal conditions, where they act as multi-dentate ligands to react with transition metals. A study showcases the synthesis of isomeric compounds leading to the formation of tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers (Hu et al., 2016). These results demonstrate the compound's utility in creating complex structures with potential applications in materials science and catalysis.
Molecular Structure Analysis
The molecular structure of such compounds often reveals a planar triazoline ring, contributing to their reactivity and ability to form coordination polymers. The structure is further stabilized in the crystal form through various intermolecular interactions, highlighting the compound's potential for forming stable complexes with metals (Karczmarzyk et al., 2012).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, forming coordination polymers with transition metals. The chemical properties are influenced by the ligand's structure and the metal ions involved, leading to diverse outcomes in terms of polymer formation and characteristics. The competition between metal-ion complexation and ligand decomposition is a crucial factor determining the final structure of the coordination polymers (Hu et al., 2016).
Physical Properties Analysis
The physical properties of ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate derivatives and their coordination polymers can vary significantly depending on the metal ions used and the resulting polymer structure. These properties are crucial for their potential application in materials science, catalysis, and other fields.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of these compounds, are influenced by their molecular structure. The presence of the triazole and pyridine rings contributes to their ability to act as ligands and form stable coordination polymers with various metal ions. Their reactivity towards different chemical reagents can lead to a wide range of heterocyclic compounds with potential applications in various fields.
For further in-depth analysis and research, the following references provide detailed information on the synthesis, molecular structure, chemical reactions, properties, and applications of ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate and related compounds:
- (Hu et al., 2016) - Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from a pair of isomeric 1,2,4-triazole ligands.
- (Karczmarzyk et al., 2012) - Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate: Structure and properties.
Direcciones Futuras
The future research directions could involve studying the pharmacological effects of “ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate”, given the known activities of structurally similar compounds . Further studies could also focus on the synthesis of new derivatives and their potential applications.
Propiedades
IUPAC Name |
ethyl 2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-9(16)7-18-11-13-10(14-15-11)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINJJQLXMHRWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5531889.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5531890.png)
![N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5531896.png)
![3-(4-fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5531900.png)
![(1-amino-5,8,8-trimethyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(phenyl)methanone](/img/structure/B5531906.png)


![1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5531936.png)
![4-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5531940.png)
![2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5531950.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5531970.png)
![N-(3-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5531974.png)